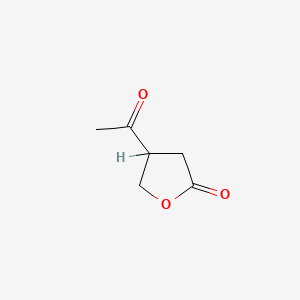

2(3H)-Furanone, 4-acetyldihydro-

Description

Significance of the 4-Acetyldihydro-2(3H)-Furanone Scaffold in Organic Chemistry

The 4-acetyldihydro-2(3H)-furanone scaffold is significant in organic chemistry primarily due to its utility as a synthetic intermediate. wikipedia.org The presence of multiple functional groups—a lactone (a cyclic ester) and a ketone—provides reactive sites for a variety of chemical transformations.

The ketone's carbonyl group can readily react with amines to form Schiff bases, a property that allows it to be used in the identification of primary amines through chemical fluorescence. wikipedia.org Furthermore, the α-proton to the acetyl group is acidic, allowing for enolate formation and subsequent alkylation or condensation reactions, expanding its synthetic versatility.

This scaffold is a precursor in the synthesis of more complex molecules, including several pharmaceuticals. wikipedia.org Its structural features are also found in various natural products, making it a key target for total synthesis studies and the development of new synthetic methodologies. The γ-butyrolactone ring itself is considered a "privileged structure" in medicinal chemistry, as it appears in numerous compounds with diverse biological activities. nih.gov

Historical Perspectives on Furanone Research

Research into furanones has a rich history, initially driven by their identification as key flavor and aroma compounds in various foods. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) was first reported in 1960 as a product of the Maillard reaction, which occurs between amino acids and reducing sugars during heating. nih.gov This discovery spurred interest in the sensory properties of furanones, leading to the identification of numerous derivatives in fruits like strawberries and pineapples, as well as in cooked foods. nih.govnih.govwikipedia.org

Beyond food chemistry, furanones gained attention for their biological roles. Some were identified as pheromones, while others, like those produced by the red seaweed Delisea pulchra, were found to interfere with bacterial communication systems, a process known as quorum sensing. cambridge.org The broad spectrum of activities associated with the furanone core, from flavor to signaling and defense, has cemented its importance and ensured continued investigation by chemists and biologists. cambridge.orgresearchgate.net

Current Research Focus Areas for 4-Acetyldihydro-2(3H)-Furanone

Contemporary research on 4-acetyldihydro-2(3H)-furanone and related γ-butyrolactones continues to explore their synthetic utility and potential applications. A significant area of focus is the development of new, efficient, and environmentally friendly methods for their synthesis. patsnap.comgoogle.com This includes exploring novel catalytic systems, such as photoredox catalysis, for ring formation. nih.gov

Another active research direction is the use of this scaffold to create libraries of new compounds for biological screening. The synthesis of α-methylene-γ-butyrolactones, derived from precursors like 2-acetylbutyrolactone, is being investigated for potential antifungal applications. nih.govwikipedia.org Additionally, the development of chiral furanone derivatives is a key interest, as the stereochemistry of these molecules can have a profound impact on their biological activity. nih.gov The creation of isotopically labeled versions of dihydro-2(3H)furanones is also being pursued to study metabolic pathways and reaction mechanisms. nih.gov

Compound Data

Below are tables detailing the properties of the primary compound and related structures mentioned in this article.

Table 1: Chemical and Physical Properties of 2(3H)-Furanone, 4-acetyldihydro-

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-acetyloxolan-2-one | wikipedia.org |

| CAS Number | 517-23-7 | wikipedia.org |

| Molecular Formula | C₆H₈O₃ | uni.lu |

| Molecular Weight | 128.127 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.19 g/cm³ | wikipedia.org |

| Boiling Point | 107–108 °C (at 7 hPa) | wikipedia.org |

| Flash Point | 113 °C | wikipedia.org |

| SMILES | CC(=O)C1CCOC1=O | wikipedia.org |

| InChIKey | OMQHDIHZSDEIFH-UHFFFAOYSA-N | wikipedia.org |

Table 2: Names of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 2(3H)-Furanone, 4-acetyldihydro- | 3-acetyl-gamma-butyrolactone; 3-acetyloxolan-2-one; α-Acetyl-γ-butyrolactone |

| γ-Butyrolactone | Dihydro-2(3H)-furanone; 4-Hydroxybutyric acid lactone |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol (B68789)®; Strawberry furanone |

| 2(5H)-Furanone | Butenolide; γ-Crotonolactone |

Structure

3D Structure

Properties

IUPAC Name |

4-acetyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-6(8)9-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHVRJCMYGXHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884381 | |

| Record name | 2(3H)-Furanone, 4-acetyldihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-67-1 | |

| Record name | 4-Acetyldihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 4-acetyldihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylbutyrolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 4-acetyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 4-acetyldihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Theoretical Analysis of 2 3h Furanone, 4 Acetyldihydro

Advanced Spectroscopic Methods for Structural Elucidation

The precise identification and structural confirmation of 2(3H)-Furanone, 4-acetyldihydro- rely on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecule's atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 2(3H)-Furanone, 4-acetyldihydro- are not extensively documented in peer-reviewed literature, its structure allows for the prediction of its characteristic ¹H and ¹³C NMR signals.

¹³C NMR: The molecule contains six distinct carbon atoms, which would result in six unique signals in a broadband-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the local electronic environment, particularly the presence of electronegative oxygen atoms and sp²-hybridized carbonyl carbons. Carbonyl carbons are typically found significantly downfield (160-220 δ). libretexts.org The sp³-hybridized carbons of the ring and acetyl group would appear at higher fields. libretexts.org

¹H NMR: The proton NMR spectrum would provide information on the connectivity and stereochemical relationships of the hydrogen atoms. The methyl protons of the acetyl group would appear as a singlet, while the protons on the furanone ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

Predicted NMR Data for 2(3H)-Furanone, 4-acetyldihydro-

| Spectrum | Atom Position (Systematic Name: 4-acetyloxolan-2-one) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) | Notes |

|---|---|---|---|---|

| ¹³C NMR | C2 (Lactone C=O) | 170 - 180 | - | Deshielded due to double bond to two oxygen atoms. |

| ¹³C NMR | C=O (Acetyl) | 195 - 210 | - | Typical range for a ketone carbonyl. |

| ¹³C NMR | C5 (O-CH₂) | 60 - 75 | - | Deshielded by adjacent ester oxygen. |

| ¹³C NMR | C4 (CH) | 40 - 55 | - | Aliphatic CH group adjacent to a carbonyl. |

| ¹³C NMR | C3 (CH₂) | 30 - 45 | - | Aliphatic CH₂ group. |

| ¹³C NMR | CH₃ (Acetyl) | 20 - 30 | - | Typical range for a methyl ketone. |

| ¹H NMR | H5 (O-CH₂) | ~4.0 - 4.5 | Multiplet | Protons adjacent to ester oxygen. |

| ¹H NMR | H4 (CH) | ~3.0 - 3.5 | Multiplet | Proton alpha to two carbonyl groups. |

| ¹H NMR | H3 (CH₂) | ~2.5 - 3.0 | Multiplet | Protons adjacent to C4 methine. |

| ¹H NMR | H (Acetyl CH₃) | ~2.1 - 2.4 | Singlet | Isolated methyl group protons. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound, as well as gaining structural information through fragmentation analysis. For 2(3H)-Furanone, 4-acetyldihydro-, the monoisotopic mass is 128.04735 Da. thaiscience.info High-resolution mass spectrometry would confirm this exact mass.

Electron ionization (EI) would lead to the formation of a molecular ion (M⁺) at m/z 128, followed by characteristic fragmentation. Expected fragmentation pathways include the loss of the acetyl group (CH₃CO•, 43 Da) to yield a fragment at m/z 85, or the loss of ketene (B1206846) (CH₂=C=O, 42 Da) via McLafferty rearrangement. Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would produce pseudomolecular ions like [M+H]⁺ (m/z 129.05463) or [M+Na]⁺ (m/z 151.03657), which are less prone to fragmentation and confirm the molecular weight. thaiscience.infouni.lu

Predicted Mass Spectrometry Adducts and Collision Cross Section (CCS) Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M]⁺ | 128.04680 | 122.3 |

| [M+H]⁺ | 129.05463 | 122.4 |

| [M+Na]⁺ | 151.03657 | 130.1 |

| [M+K]⁺ | 167.01051 | 131.3 |

| [M-H]⁻ | 127.04007 | 126.7 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of 2(3H)-Furanone, 4-acetyldihydro- contains two distinct carbonyl groups: a ketone and a five-membered ring lactone (cyclic ester). These are expected to produce strong, characteristic absorption bands in the carbonyl region of the spectrum (1650-1850 cm⁻¹). The ring strain in the five-membered lactone typically shifts its C=O stretching frequency to a higher wavenumber compared to an acyclic ester. This allows for the potential differentiation between the two carbonyl groups.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactone | C=O stretch | ~1770 - 1790 | Strong |

| Ketone | C=O stretch | ~1710 - 1725 | Strong |

| Ester | C-O stretch | ~1150 - 1250 | Strong |

| Alkyl | C-H stretch | ~2850 - 3000 | Medium |

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToFMS) for Complex Mixture Analysis

Lactones are frequently identified as key aroma and flavor components in complex matrices such as foods and beverages. bohrium.comnih.gov The analysis of such samples is challenging due to the presence of hundreds of volatile compounds, including isomers with very similar properties. While conventional gas chromatography-mass spectrometry (GC-MS) is a powerful tool, its peak capacity can be insufficient to resolve all components. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power by subjecting the effluent from a primary column to a second, orthogonal separation on a column with a different stationary phase. mdpi.com This results in a structured two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds. When coupled with a high-speed time-of-flight mass spectrometer (ToFMS), which provides full-spectrum sensitivity and high-resolution mass data, the technique becomes exceptionally powerful for the confident identification and quantification of trace-level compounds like 2(3H)-Furanone, 4-acetyldihydro- in highly complex mixtures. This methodology would be ideal for distinguishing it from its isomers, such as 3-acetyldihydro-2(3H)-furanone and 5-acetyldihydro-2(3H)-furanone.

Theoretical and Computational Chemistry Studies

Alongside experimental methods, theoretical and computational studies provide profound insights into the structural and electronic properties of molecules, rationalizing their behavior and stability.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study furanone and lactone derivatives. thaiscience.infoimedpub.comrsc.org These methods can accurately predict molecular geometries, energies, and electronic properties.

For 2(3H)-Furanone, 4-acetyldihydro-, DFT calculations using a common functional and basis set (e.g., B3LYP/6-31G*) would be performed to:

Optimize Geometry: Determine the lowest energy three-dimensional conformation of the molecule, including the puckering of the furanone ring and the orientation of the acetyl group.

Analyze Ring Strain: Calculate bond lengths and angles, comparing them to ideal values to assess the degree of ring strain within the five-membered lactone, which influences its reactivity. thaiscience.info

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. rsc.org

Map Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the electron density distribution. imedpub.com This map would highlight the electron-rich regions (negative potential) around the carbonyl oxygens, identifying them as likely sites for electrophilic attack, and electron-deficient regions (positive potential), indicating sites for nucleophilic attack.

Typical Computational Approach for 2(3H)-Furanone, 4-acetyldihydro-

| Computational Method | Property Investigated | Scientific Insight |

|---|---|---|

| DFT (e.g., B3LYP/6-31G) | Geometry Optimization | Provides the most stable 3D structure and conformational analysis. |

| Vibrational Frequencies | Predicts the IR spectrum to compare with experimental data. | |

| DFT (e.g., B3LYP/6-31G) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energies. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Conformational Analysis

Theoretical modeling, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations, can provide insights into the most stable conformers. nih.gov For the furanone ring, the primary modes of puckering are the envelope (E) and twist (T) conformations. The position of the acetyl group at the C4 position introduces an additional layer of complexity due to steric and electronic interactions with the lactone ring.

A plausible conformational equilibrium for 2(3H)-Furanone, 4-acetyldihydro- would involve a rapid interconversion between several low-energy envelope and twist forms. The exact energy differences and barriers to interconversion would require dedicated computational studies.

Table 1: Plausible Low-Energy Conformations of 2(3H)-Furanone, 4-acetyldihydro- (Hypothetical)

| Conformer Type | Puckering Descriptor | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Envelope (E) | E₄ | 0.0 (hypothetical baseline) | C₃-C₄-C₅-O₁ |

| Twist (T) | ⁴T₅ | ~0.5 - 1.5 | O₁-C₂-C₃-C₄ |

| Envelope (E) | ³E | ~1.0 - 2.5 | C₂-C₃-C₄-C₅ |

Note: This table is a hypothetical representation based on the known conformational behavior of furanoside rings and is intended for illustrative purposes. Actual values would need to be determined through rigorous computational analysis.

Reaction Pathway Modeling

The reactivity of 2(3H)-Furanone, 4-acetyldihydro- is dictated by the functional groups present: the lactone and the ketone. Understanding the potential reaction pathways is essential for its synthetic utility.

The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a common reaction for esters and lactones and can be catalyzed by both acids and bases. For instance, hydrolysis under basic conditions would yield the corresponding γ-hydroxy carboxylic acid.

The acetyl group at the C4 position provides a site for various carbonyl chemistry reactions. It can undergo nucleophilic addition, reduction, oxidation, and enolization. The acidity of the α-protons on the acetyl group and the C3 position of the furanone ring allows for the formation of enolates, which can then participate in a range of carbon-carbon bond-forming reactions.

The synthesis of the parent 2(3H)-furanone scaffold can be achieved through various methods, including the cyclization of γ-hydroxyalkynes or the intramolecular cyclization of specific sulfonium (B1226848) salts. organic-chemistry.org The introduction of the acetyl group at the C4 position would likely involve the alkylation of a suitable precursor.

Table 2: Potential Reaction Pathways for 2(3H)-Furanone, 4-acetyldihydro-

| Reaction Type | Reagents and Conditions | Product Type |

| Lactone Hydrolysis (Basic) | aq. NaOH, heat | γ-hydroxy carboxylic acid |

| Lactone Hydrolysis (Acidic) | aq. H₂SO₄, heat | γ-hydroxy carboxylic acid |

| Reduction of Ketone | NaBH₄, MeOH | Secondary alcohol |

| Reduction of Lactone | LiAlH₄, dry ether | Diol |

| Enolate Formation | LDA, THF, -78 °C | Lithium enolate |

| Aldol Condensation | Aldehyde, base or acid catalyst | β-hydroxy ketone |

Prediction of Spectroscopic Signatures

While experimental spectra for 2(3H)-Furanone, 4-acetyldihydro- are not widely published, its spectroscopic signatures can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the acetyl group. The protons on the stereogenic center at C4 would likely appear as a complex multiplet. The methylene (B1212753) protons at C3 and C5 would also exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons. The methyl protons of the acetyl group would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the lactone and the ketone, typically in the range of 170-210 ppm. The carbons of the furanone ring would appear in the aliphatic region, with the carbon bearing the oxygen (C5) shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the ketone. The lactone carbonyl stretch is typically observed at a higher frequency (around 1770-1800 cm⁻¹) compared to the ketone carbonyl stretch (around 1715 cm⁻¹). C-O stretching vibrations of the lactone and C-H stretching of the aliphatic and acetyl groups would also be present.

Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak corresponding to its molecular weight (128.13 g/mol ). chemeo.com Fragmentation patterns would involve the loss of small molecules such as CO, CO₂, and CH₃CO. Cleavage of the furanone ring is also a probable fragmentation pathway, as observed in related 4-hydroxy-3(2H)-furanones. imreblank.ch

Table 3: Predicted Spectroscopic Data for 2(3H)-Furanone, 4-acetyldihydro-

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Acetyl protons (singlet, ~2.2 ppm) - Ring protons (multiplets, ~2.5-4.5 ppm) |

| ¹³C NMR | - Lactone C=O (~175 ppm) - Ketone C=O (~208 ppm) - Ring carbons (~25-80 ppm) - Acetyl CH₃ (~30 ppm) |

| IR (cm⁻¹) | - Lactone C=O stretch (~1780) - Ketone C=O stretch (~1715) - C-O stretch (~1150-1250) |

| Mass Spectrometry (m/z) | - Molecular Ion [M]⁺ (128) - [M-CH₃CO]⁺ (85) - [M-CO₂]⁺ (84) |

Note: The values in this table are predictions based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.

Synthetic Strategies for 2 3h Furanone, 4 Acetyldihydro and Its Derivatives

Established Chemical Synthetic Routes

Traditional syntheses of 4-acetyldihydro-2(3H)-furanone and its derivatives rely on robust and well-documented reactions, primarily involving the sequential formation of the carbon skeleton followed by the heterocyclic ring closure.

Condensation Reactions Utilizing Acyclic Precursors

A foundational strategy for constructing the carbon framework of 4-acetyldihydro-2(3H)-furanone is the Michael addition reaction. uliege.beresearchgate.net This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

A classic example is the reaction between ethyl acetoacetate (B1235776), as the Michael donor, and an acrylate (B77674), such as ethyl acrylate, as the Michael acceptor. The reaction is typically base-catalyzed, utilizing bases like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The mechanism proceeds via the deprotonation of the α-carbon of ethyl acetoacetate to form a stabilized enolate anion. This enolate then attacks the β-carbon of the acrylate in a 1,4-conjugate addition, forming a new carbon-carbon bond and yielding a 1,5-dicarbonyl intermediate after proton transfer. researchgate.net Subsequent hydrolysis and decarboxylation of this intermediate set the stage for the formation of the furanone ring.

Cyclization Reactions to Form the Furanone Ring

The formation of the dihydro-2(3H)-furanone ring, a γ-butyrolactone, is most commonly achieved through intramolecular esterification, or lactonization. nih.gov Following the initial condensation reaction, the resulting γ-keto-acid or a related γ-hydroxy acid derivative undergoes cyclization to form the stable five-membered lactone ring.

For the intermediate generated from the Michael addition of ethyl acetoacetate, the process involves the reduction of the ketone (originally from the acetyl group) to a hydroxyl group. This creates a γ-hydroxy acid derivative which can then cyclize. The hydroxyl group nucleophilically attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the final lactone ring. Alternative pathways involve the cyclization of γ-hydroxyalkynones or allenic hydroxyketones to afford the furanone core. organic-chemistry.org

Catalyst-Mediated Preparations

Various catalysts are employed to enhance the efficiency and selectivity of synthetic routes toward dihydro-2(3H)-furanones. The choice of catalyst is critical for different stages of the synthesis, from the initial condensation to the final cyclization.

For the key Michael addition step, base catalysts are fundamental. In addition to traditional bases, specialized catalysts have been shown to be effective. For instance, barium hydroxide (B78521) (Ba(OH)₂) has been used to catalyze Robinson annulation sequences, which begin with a Michael addition. uliege.be For cyclization and more complex cascade reactions, transition metal catalysts are often employed. Catalysts generated from gold or combinations of rhodium(II) and palladium(0) can mediate the cycloisomerization of precursors like γ-hydroxyalkynones to yield substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Furthermore, ruthenium complexes have been utilized for the direct synthesis of dihydro-2(3H)furanones from unsaturated C4 diacids under high pressure. nih.gov

| Catalyst | Reaction Type | Precursors | Reference |

| Potassium Carbonate (K₂CO₃) | Michael Addition | Ethyl acetoacetate, Ethyl acrylate | researchgate.net |

| DBU | Michael Addition | Ethyl acetoacetate, Ethyl acrylate | researchgate.net |

| **Barium Hydroxide (Ba(OH)₂) ** | Michael Addition / Aldol | Chalcone, Ethyl acetoacetate | uliege.be |

| Gold (Au) Complexes | Cycloisomerization | γ-Hydroxyalkynones | organic-chemistry.org |

| Rhodium(II)/Palladium(0) | Cyclization/Alkylation | α-Diazo-δ-keto-esters | organic-chemistry.org |

| Ruthenium (Ru₄H₄(CO)₈(PBu₃)₄) | Reductive Cyclization | Unsaturated C4 Diacids | nih.gov |

Emerging Methodologies in 2(3H)-Furanone Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, stereoselective, and environmentally benign methods for producing furanone derivatives. These emerging methodologies include asymmetric approaches to control stereochemistry and green chemistry techniques to reduce environmental impact.

Asymmetric Synthesis Approaches

The development of asymmetric methods is crucial for accessing optically active γ-butyrolactones, which are significant as chiral building blocks for many natural products and biologically active molecules. nih.govacs.org Organocatalysis has emerged as a powerful tool for these transformations.

Asymmetric Michael additions, in particular, provide a direct route to enantiomerically enriched furanone precursors. Chiral bifunctional catalysts, such as squaramides and Cinchona alkaloids, are capable of activating both the nucleophile and the electrophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. mdpi.com For example, a chiral squaramide catalyst has been successfully used in the asymmetric 1,4-Michael addition of α-thiocyanoindanones to azadienes, achieving high diastereoselectivity and good enantioselectivity. mdpi.com These organocatalytic approaches offer a metal-free alternative for creating stereogenic centers with high precision. nih.gov

| Catalyst Type | Reaction | Substrates | Key Findings | Reference |

| Chiral Squaramide | Asymmetric Michael Addition | Azadienes, α-Thiocyanoindanones | Good yields (up to 72%) and high enantioselectivity (up to 90:10 er). | mdpi.com |

| (S)-Proline | Asymmetric Aldol/Cyclization | Aldehydes, γ-Butyrolactones | High enantioselectivity (up to >99% ee). | nih.gov |

| Chiral Titanocene | Asymmetric Pauson–Khand | Enynes, Enals/Enones | High reactivity and operational simplicity. | nih.gov |

Green Chemistry Techniques in Furanone Production (e.g., Mechanochemistry)

Green chemistry principles are increasingly being integrated into synthetic routes to minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents. Mechanochemistry, which involves conducting chemical reactions by grinding or milling solid reactants, is a prominent green technique. acs.orgnih.gov

By replacing bulk solvents with mechanical force, mechanochemistry can lead to cleaner, faster, and more efficient reactions. acs.org This solvent-free approach, often performed in a ball mill, is particularly advantageous for condensation reactions that might otherwise require large volumes of solvent. rsc.orgacs.org While specific applications to 4-acetyldihydro-2(3H)-furanone are still emerging, the principles of mechanochemistry are broadly applicable to the base-catalyzed condensation steps in its synthesis.

Another green approach is photoorganocatalysis, which combines organocatalysis with visible light. This method can be used for the α-alkylation/lactonization of alcohols with α,β-unsaturated esters, providing an efficient and selective pathway to lactones under mild conditions, often using common household bulbs as the light source. rsc.org

Electrosynthesis Applications

While specific research on the direct electrosynthesis of 2(3H)-Furanone, 4-acetyldihydro- is not extensively documented, the principles of electrochemical synthesis can be applied to the broader class of furanones and related lactones. Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions.

The electrochemical approach typically involves the oxidation or reduction of a suitable precursor at an electrode surface. For a molecule like 4-acetyldihydro-2(3H)-furanone, a potential retrosynthetic analysis for an electrochemical route could involve the cyclization of a functionalized open-chain precursor. The viability of such a process would depend on the electrode material, solvent, supporting electrolyte, and the applied potential.

Derivatization and Functionalization of the 4-Acetyldihydro-2(3H)-Furanone Framework

The presence of both a ketone and a lactone in the 4-acetyldihydro-2(3H)-furanone structure allows for a wide range of chemical modifications. These transformations can be targeted at either the acetyl moiety or the lactone ring, leading to a diverse array of derivatives with potentially unique properties.

Transformations of the Acetyl Moiety

The acetyl group (CH₃CO) at the 4-position is a prime site for chemical reactions. Standard ketone chemistry can be employed to modify this part of the molecule.

Reduction: The carbonyl group of the acetyl moiety can be selectively reduced to a hydroxyl group, yielding a 4-(1-hydroxyethyl)dihydro-2(3H)-furanone. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the resulting alcohol.

Oxidation: While less common, oxidation of the acetyl group could lead to the formation of a carboxylic acid or other oxidized species, depending on the reaction conditions.

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with various aldehydes and ketones. This allows for the extension of the carbon chain and the introduction of new functional groups. For instance, a Knoevenagel condensation can be performed between 4-carbethoxy-5-methyl-3-(2H)furanone and substituted benzaldehydes. researchgate.net

Halogenation: The α-position of the acetyl group can be halogenated under appropriate conditions, introducing a handle for further nucleophilic substitution reactions.

Modifications of the Lactone Ring

The γ-butyrolactone ring is another key feature of the molecule that can be chemically altered.

Ring-Opening: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding open-chain γ-hydroxy carboxylic acid. This reaction is a fundamental transformation of lactones.

Reduction: The carbonyl group of the lactone can be reduced to a hydroxyl group, leading to the formation of a diol. Strong reducing agents like lithium aluminum hydride are typically required for this transformation.

α-Functionalization: The carbon atom alpha to the lactone carbonyl can also be a site for functionalization, although this is generally more challenging than modifying the acetyl group.

Synthesis of Analogs and Stereoisomers

The synthesis of analogs and stereoisomers of 4-acetyldihydro-2(3H)-furanone is of significant interest for structure-activity relationship studies.

Analogs: Analogs can be synthesized by varying the substituents on the furanone ring or by replacing the acetyl group with other functional groups. For example, a related compound, 5-acetyldihydro-2(3H)-furanone, known as solerone, is a key aroma compound in wine. acs.org The synthesis of such positional isomers provides insight into the influence of substituent placement on the molecule's properties. Other analogs include 3-acetyldihydro-3-methyl-2(3H)-furanone and 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. nist.govmdpi.com

Stereoisomers: The 4-position of 4-acetyldihydro-2(3H)-furanone is a chiral center, meaning the compound can exist as a pair of enantiomers ((R) and (S) isomers). The synthesis of enantiomerically pure forms often requires asymmetric synthesis strategies. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. The separation of a racemic mixture into its individual enantiomers through chiral chromatography is another common approach.

Table of Research Findings on Furanone Synthesis and Derivatization

| Reaction Type | Starting Material | Reagents/Conditions | Product | Key Findings | Reference |

| Knoevenagel Condensation | 4-carbethoxy-5-methyl-3-(2H)furanone, substituted benzaldehydes | Not specified | Substituted furanones | Investigation of product configuration using 1H NMR with a lanthanide shift reagent. | researchgate.net |

| Aldol Condensation | 5-methyl-3(2H)-furanone, 3,4-dihydroxybenzaldehyde | Not specified | Inotilone | Part of a three-step synthesis of a COX-2 inhibitor. | researchgate.net |

| Isotope Labeling | Succinic, fumaric, maleic, or acetylenedicarboxylic acid | Ru₄H₄(CO)₈(PBu₃)₄, D₂, 180 bar, 180 °C | Deuterated dihydro-2(3H)furanones | A general procedure for synthesizing isotopomeric γ-butyrolactones. nih.gov | nih.gov |

| Aerobic Oxidation | 2,4-pentanedione or Mn(acac)₃ | Mn(OAc)₃, AcOH-TFE, dried air stream | 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | Facile synthesis of a furanone derivative. mdpi.com | mdpi.com |

Reactivity, Reaction Mechanisms, and Degradation Pathways of 2 3h Furanone, 4 Acetyldihydro

Mechanistic Studies of Chemical Transformations

The presence of both a lactone and a ketone functional group in 2(3H)-Furanone, 4-acetyldihydro- allows for a range of chemical transformations. These reactions are crucial for its application as an intermediate in organic synthesis.

The carbonyl group within the furanone ring is susceptible to nucleophilic attack. This can lead to the opening of the lactone ring. For instance, hydrolysis under acidic or alkaline conditions can cleave the ester bond, resulting in the formation of the corresponding 4-hydroxy-5-ketohexanoic acid. chemeo.com This reactivity is a characteristic feature of lactones and is a key consideration in synthetic applications.

While the primary reactivity of the carbonyl groups is nucleophilic addition, the enolizable nature of the acetyl group can introduce electrophilic character at the alpha-carbon. However, detailed studies on electrophilic addition reactions specifically at the furanone ring of 4-acetyldihydro-2(3H)-furanone are not extensively documented in the provided search results. In related furanone systems, electrophilic substitution has been observed, particularly in the presence of activating groups. nih.gov

The acetyl group of 2(3H)-Furanone, 4-acetyldihydro- offers a site for various chemical modifications.

Reductions: The ketone of the acetyl group can be selectively reduced using appropriate reducing agents to yield the corresponding secondary alcohol. This transformation provides a route to chiral derivatives, depending on the reducing agent and reaction conditions employed.

Grignard Reactions: The acetyl carbonyl is susceptible to attack by Grignard reagents (R-MgX). This reaction leads to the formation of a tertiary alcohol, extending the carbon skeleton of the molecule. The general scheme for this reaction involves the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide.

Table 1: Examples of Transformations Involving the Acetyl Group

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

This table is a generalized representation based on the reactivity of acetyl groups and is not based on specific experimental data for 2(3H)-Furanone, 4-acetyldihydro- from the search results.

Isomerization and Rearrangement Processes

The stability and potential for rearrangement of the furanone ring are important aspects of the chemistry of 2(3H)-Furanone, 4-acetyldihydro-.

The thermal stability of furanone derivatives can be influenced by various factors, including the substitution pattern. While specific data on the thermal degradation of 2(3H)-Furanone, 4-acetyldihydro- is limited in the provided results, studies on related epoxy resins show that degradation typically occurs at elevated temperatures (above 300°C), leading to the formation of various volatile products through complex bond-cleavage mechanisms. cnrs.fr For some furanone compounds, exposure to heat can lead to degradation, which may involve the loss of volatile components.

The isomerization of the furanone ring, particularly the conversion between 2(3H)-furanone and 2(5H)-furanone, is a known process that can be catalyzed by acid or base, or induced thermally. sioc-journal.cnbibliomed.org Studies on other furanone derivatives have shown that the 2(5H)-furanone isomer can be more stable than the 2(3H)-isomer. bibliomed.org This isomerization is thought to proceed through the formation of resonance-stabilized carbanions under basic conditions. bibliomed.org While direct studies on the isomerization of 2(3H)-Furanone, 4-acetyldihydro- were not found, this inherent reactivity of the furanone core is a critical consideration in its handling and reaction chemistry. The generation of 2(5H)-furanones can also occur through oxidation reactions or during the Maillard reaction. researchgate.net

Degradation in Controlled Laboratory Environments

Hydrolytic Stability Across pH Ranges

The hydrolytic stability of 2(3H)-Furanone, 4-acetyldihydro- is intrinsically linked to its core structure, a γ-butyrolactone. The lactone ring is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process is significantly influenced by the pH of the surrounding medium.

In aqueous solutions, an equilibrium exists between the lactone form and its ring-opened hydroxy acid form. swgdrug.org The rate at which this equilibrium is achieved and the dominant form of the compound are highly dependent on pH. Generally, γ-butyrolactones exhibit greater stability in neutral and slightly acidic conditions, while the rate of hydrolysis is accelerated in both strongly acidic and alkaline environments. inchem.orghw.ac.uk

Under acidic conditions (pH < 5), the hydrolysis of the lactone is catalyzed. The reaction involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. hw.ac.ukacs.org Conversely, under alkaline conditions (pH > 9), the hydrolysis is base-catalyzed. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the lactone, leading to the opening of the ring to form the carboxylate salt of the corresponding hydroxy acid. researchgate.netwikipedia.org The hydrolysis in alkaline conditions is generally more rapid than in acidic conditions. inchem.org

Table 1: Expected Hydrolytic Stability of 2(3H)-Furanone, 4-acetyldihydro- Across Different pH Ranges

| pH Range | Expected Stability | Primary Degradation Process | Expected Primary Degradation Product |

| < 5 | Low | Acid-catalyzed hydrolysis | 4-acetyl-4-hydroxybutanoic acid |

| 5 - 7 | High | Slow hydrolysis | 4-acetyl-4-hydroxybutanoic acid |

| > 7 - 9 | Moderate | Base-catalyzed hydrolysis | Salt of 4-acetyl-4-hydroxybutanoic acid |

| > 9 | Low | Rapid base-catalyzed hydrolysis | Salt of 4-acetyl-4-hydroxybutanoic acid |

This table is based on the general principles of lactone hydrolysis and data from analogous compounds.

Photolytic Degradation Processes

The presence of a ketone functional group in 2(3H)-Furanone, 4-acetyldihydro- suggests its susceptibility to photolytic degradation. Ketones are known to absorb ultraviolet (UV) radiation, which can lead to their excitation and subsequent chemical reactions. nih.govacs.org The absorption of UV light can initiate several degradation pathways, including Norrish Type I and Type II reactions. nih.gov

A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of two radical species. These highly reactive radicals can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the medium.

A Norrish Type II reaction, if sterically feasible, would involve the intramolecular abstraction of a hydrogen atom by the excited carbonyl group, leading to the formation of a biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.

Furthermore, for the related compound 2(3H)-Furanone, dihydro-4-hydroxy-, it has been observed that UV light accelerates its degradation through radical-mediated oxidation. This suggests that in the presence of oxygen, photo-oxidation processes can also contribute to the degradation of 2(3H)-Furanone, 4-acetyldihydro-. Such processes can lead to a complex mixture of degradation products.

Given these potential pathways, it is crucial to handle and store 2(3H)-Furanone, 4-acetyldihydro- in conditions that minimize exposure to UV light to prevent unintended degradation, especially in laboratory settings where the purity of the compound is paramount.

Table 2: Potential Photolytic Degradation Pathways of 2(3H)-Furanone, 4-acetyldihydro-

| Degradation Pathway | Description | Potential Products |

| Norrish Type I Cleavage | Homolytic cleavage of the acyl-carbon bond upon UV excitation. | Acyl and alkyl radicals, leading to various secondary products. |

| Norrish Type II Reaction | Intramolecular hydrogen abstraction by the excited ketone. | Enol of acetone (B3395972) and 2(3H)-furanone, or a cyclobutanol derivative. |

| Photo-oxidation | Radical-mediated oxidation in the presence of UV light and oxygen. | A complex mixture of oxidized and cleaved products. |

This table outlines theoretically possible photolytic degradation pathways based on the functional groups present in the molecule.

Biochemical Interactions and Ecological Roles of 2 3h Furanone, 4 Acetyldihydro Excluding Human Clinical Contexts

Natural Occurrence and Distribution

Identification in Non-Human Biological Sources

2(3H)-Furanone, 4-acetyldihydro- and its derivatives are found in a variety of non-human biological sources, spanning the plant and microbial kingdoms. While specific identification of 4-acetyldihydro-2(3H)-furanone can be elusive in literature, related furanones are well-documented. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a structurally similar compound, is biosynthesized by plants, microorganisms, and insects. nih.gov Sulfur-containing furanone derivatives are also naturally produced by plants, animals, and microorganisms, highlighting the diverse biological origins of this class of compounds. nih.gov In the plant kingdom, the Dove orchid (Peristeria elata) has been identified as a producer of 2-acetyldihydro-2(3H)-furanone, a structural isomer of the subject compound. pherobase.com

The following table provides a summary of related furanone compounds and their identified natural sources:

| Compound Name | Natural Source |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Plants, Microorganisms, Insects nih.gov |

| Sulfur-containing furanones | Plants, Animals, Microorganisms nih.gov |

| 2-acetyldihydro-2(3H)-furanone | Dove orchid (Peristeria elata) pherobase.com |

Presence as Volatile Constituents in Natural Products

Furanones, including derivatives of 2(3H)-Furanone, are significant volatile constituents that contribute to the aroma and flavor of numerous natural products, particularly fruits and processed foods. The closely related 4-hydroxy-3(2H)-furanones are key flavor compounds in many cooked foodstuffs and are also important to the characteristic flavors of strawberry, raspberry, and pineapple. nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a key flavor component in many fruits. researchgate.net Its presence in aged red wines has also been noted. researchgate.net The formation of these compounds is often a result of thermal processing, such as in the production of soy sauce and beer, where yeast can produce them from Maillard reaction intermediates. nih.gov

Biosynthetic Pathways and Precursors in Biological Systems

Enzymatic Formation Mechanisms

The enzymatic formation of furanones is a key area of research, particularly in understanding the development of flavor in fruits. In strawberries, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been studied extensively. The final step in its formation is catalyzed by an enone oxidoreductase, initially identified as a quinone oxidoreductase (FaQR). nih.govresearchgate.netnih.gov This enzyme facilitates the reduction of the exocyclic double bond of the precursor molecule, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), in a process dependent on NAD(P)H. nih.govresearchgate.net

Studies have shown that D-fructose 6-phosphate is a likely precursor for furaneol (B68789) in strawberries. nih.gov The enzymatic pathway in fruits represents a distinct mechanism from the non-enzymatic Maillard reaction, although both can lead to the formation of similar furanone compounds. researchgate.net

Non-Enzymatic Formation Pathways (e.g., Maillard Reactions)

The Maillard reaction, a form of non-enzymatic browning, is a primary pathway for the formation of many furanones in thermally processed foods. nih.gov This complex series of reactions occurs between amino acids and reducing sugars, typically requiring heat. nih.gov The resulting furanones are significant contributors to the flavor profiles of these foods. nih.gov

The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2-(or 5-)ethyl-4-hydroxy-5-(or 2-)methyl-3(2H)-furanone (homofuraneol) can occur through the thermal degradation of sugars like rhamnose and fructose. imreblank.ch The reaction pathways can be influenced by the types of sugars and amino acids present, as well as the pH and heating conditions. nih.gov For instance, HDMF can be formed from pentose (B10789219) sugars in Maillard systems containing specific amino acids like glycine (B1666218) and alanine. imreblank.ch This involves the chain elongation of a 1-deoxypentosone with Strecker aldehydes. imreblank.ch However, sugar fragmentation has also been proposed as an alternative pathway for the formation of these furanones from pentoses. imreblank.ch

The following table summarizes the key precursors and conditions for the non-enzymatic formation of related furanones:

| Furanone | Precursors | Conditions/Pathways |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Amino acids and reducing sugars nih.gov | Maillard reaction nih.gov |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Rhamnose, Fructose imreblank.ch | Thermal degradation imreblank.ch |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and Homofuraneol | Pentose sugars, Glycine, Alanine imreblank.ch | Maillard reaction, Strecker-assisted fragmentation imreblank.ch |

Microbial Contribution to Furanone Production

Microorganisms, particularly yeasts and bacteria, play a significant role in the production of furanones. In some fermented products like soy sauce and beer, yeast is believed to produce 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone from an intermediate of the Maillard reaction. nih.gov

Research has shown that certain lactic acid bacteria, such as Lactococcus lactis subsp. cremoris, can produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). cnif.cn Similarly, the yeast Zygosaccharomyces rouxii is also capable of biosynthesizing HDMF. cnif.cn The microbial synthesis of furanones is considered a promising area for the "green" and sustainable production of these valuable flavor compounds. cnif.cn However, the specific metabolic pathways and key enzymes involved in microbial furanone production are still under investigation. cnif.cn

Interactions at Cellular and Subcellular Levels (Non-Human)

Detailed research specifically investigating the cellular and subcellular interactions of 2(3H)-Furanone, 4-acetyldihydro- is not extensively available in the current body of scientific literature. However, the broader class of furanones and related lactones has been studied, providing a basis for potential, yet unconfirmed, mechanisms of action for this specific compound.

Modulation of Non-Human Cellular Signaling and Metabolic Pathways

The metabolism of the core furanone ring structure, gamma-butyrolactone (B3396035) (GBL), has been studied in the context of prodrug activation, where enzymes like Cytochrome P-450 CYP2A6 are involved in its biotransformation. nih.gov It is plausible that 4-acetyldihydro-2(3H)-furanone could interact with similar enzymatic pathways in non-human organisms, though specific targets and effects have not been documented.

Influence on Gene Expression in Model Organisms

Specific studies detailing the influence of 4-acetyldihydro-2(3H)-furanone on gene expression in model organisms are not prominent in the reviewed literature. However, the ability of related furanones from the alga Delisea pulchra to interfere with bacterial quorum sensing implies an impact on gene expression. nih.gov Quorum sensing is a mechanism that regulates the expression of a wide array of genes, including those for virulence factors and biofilm formation. By inhibiting this signaling system, the algal furanones effectively modulate the genetic activity of pathogenic bacteria. nih.govnih.gov This demonstrates a clear precedent for this class of compounds to act as regulators of gene expression in microbial systems.

Intracellular Localization and Transport Mechanisms

The specific intracellular localization and transport mechanisms for 4-acetyldihydro-2(3H)-furanone have not been characterized. As a relatively small and uncharged lactone, it is possible that it could passively diffuse across cellular membranes. The parent compound, gamma-butyrolactone (GBL), is described as a water-miscible liquid, a property that could facilitate its movement within aqueous cellular and extracellular environments. wikipedia.orgnih.gov For furanones to exert influence on internal cellular machinery, such as metabolic enzymes or gene regulators, they must be capable of entering the cell and reaching their specific targets within the cytoplasm or organelles.

Ecological Functions and Inter-Species Chemical Communication

The furanone class of compounds is well-documented as playing a significant role in how different species interact, primarily through chemical signaling. wikipedia.orgresearchgate.net These molecules, known as semiochemicals, can act as attractants, deterrents, or other behavioral modifiers. researchgate.net

Role as Insect Attractants and Chemical Signals

Pheromones are chemical signals used for communication between members of the same species, playing vital roles in mating, aggregation, and alarm signaling. numberanalytics.comnih.govnumberanalytics.com While no direct studies identify 4-acetyldihydro-2(3H)-furanone as an insect pheromone, numerous related furanone derivatives are known to be potent insect attractants. wikipedia.org These compounds are often volatile, allowing them to travel through the air and be detected by insects' olfactory systems. nih.gov

The general function of furanones in insect communication is summarized in the table below, based on findings for structurally similar compounds.

| Furanone Role | Description | Interacting Organism(s) |

| Aggregation Pheromone | A chemical signal that causes individuals to gather at a specific location for purposes such as mating or resource exploitation. | Bark Beetles (prey for Checkered Beetles) |

| Sex Pheromone | A substance released to attract individuals of the opposite sex for mating. Its use is widespread across many insect orders. | Moths, Fruit Flies |

| Attractant / Kairomone | A substance released by one species that benefits a receiver of a different species. For example, a plant volatile that attracts an herbivore. | General Insect-Plant Interactions |

Plant-Furanone Interactions

Furanones are naturally produced by a variety of plants and are often key components of the aroma of fruits. For example, 4-acetyl-gamma-butyrolactone (a synonym for the compound of interest) has been identified as an odorant molecule in wine, which is derived from grapes. dokumen.pub The ecological role of these aromatic compounds is often to act as a synomone—a chemical signal that benefits both the producer (the plant) and the receiver. By producing an attractive scent, plants can lure animals to consume their fruits, which in turn facilitates seed dispersal.

Furthermore, some plants produce furanones as a defense mechanism. The red alga Delisea pulchra produces furanones on its surface to prevent colonization by bacteria and other organisms, a phenomenon known as antifouling. nih.gov This demonstrates that in plant-microbe interactions, furanones can act as allomones—defensive chemicals that benefit the producer by negatively affecting a receiver.

Antimicrobial Activity in Non-Pathogenic or Environmental Contexts

Research into the antimicrobial properties of γ-butyrolactones, the chemical class to which 2(3H)-Furanone, 4-acetyldihydro- belongs, has revealed a range of activities against various microorganisms. nih.goveijppr.com While many studies focus on pathogenic bacteria, some findings are relevant to environmental or non-pathogenic contexts. The γ-butyrolactone scaffold is recognized for its potential in developing new antimicrobial agents due to the increasing resistance of bacteria to existing antibiotics. eijppr.com

A study on the coordination compounds of 2-acetyl-gamma-butyrolactone thiosemicarbazone, a derivative of 2(3H)-Furanone, 4-acetyldihydro-, demonstrated notable antimicrobial properties. These compounds were tested against a wide array of bacterial and fungal strains. nih.gov The copper complexes, in particular, were found to be the most active against all tested strains, which included dermatophytes and phytopathogenic fungi, highlighting a potential role in environmental fungal control. nih.gov

Other synthetic derivatives of γ-butyrolactone have been evaluated for their antibacterial activity against a variety of bacteria. For instance, certain synthesized derivatives showed activity against Bacillus subtilis, a common soil bacterium, and Escherichia coli. eijppr.com The investigation into furanone derivatives is ongoing, with some showing promise in preventing biofilm formation by various bacteria. researchgate.net Specifically, 2(5H)-furanone derivatives have been noted for their ability to suppress biofouling, an ecological process of microbial colonization on surfaces. nih.gov

It is important to note that much of the research has been conducted on derivatives of the core γ-butyrolactone or furanone structure, rather than on 2(3H)-Furanone, 4-acetyldihydro- itself. nih.govnih.govmdpi.com

| Compound/Derivative | Microorganism Type | Observed Activity | Reference |

| Copper complexes of 2-acetyl-gamma-butyrolactone thiosemicarbazone | Fungi | Active against dermatophytes and phytopathogenic fungi. | nih.gov |

| Synthetic gamma-butyrolactone derivatives | Bacteria | Activity against Bacillus subtilis and E. coli. | eijppr.com |

| 2(5H)-Furanone derivatives | Bacteria | Prevention of biofilm formation. | researchgate.netnih.gov |

Antioxidant Mechanisms in Biological Matrices (Non-Human)

The antioxidant potential of γ-butyrolactone derivatives has been explored in several non-human biological contexts. These compounds are investigated for their ability to counteract oxidative stress, a condition implicated in various degenerative processes. nih.govuni.lu

A study investigating γ-butyrolactone derivatives in rodents reported on their free radical-scavenging properties. nih.gov Specifically, certain derivatives demonstrated a concentration-dependent ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation in vitro. nih.gov This suggests a direct mechanism of neutralizing free radicals. The antioxidant activity of γ-butyrolactones has also been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and superoxide (B77818) scavenging assays. nih.gov

In a non-human cellular model of neurodegeneration, a γ-butyrolactone derivative was found to protect against cytotoxicity induced by oxidative stress through the inhibition of reactive oxygen species (ROS) production. nih.gov This points to a mechanism involving the modulation of cellular oxidative processes.

Furthermore, research on related furanone compounds in non-human biological matrices, such as rat brain homogenates, has shown that they can act as potent antioxidants, inhibiting lipid peroxidation more effectively than ascorbic acid in certain conditions. capes.gov.br One study on spontaneous cataract rats suggested that the antioxidative activity of furanone derivatives against superoxide radicals in lens tissue contributed to inhibiting cataract formation. nih.gov These findings in related compounds suggest potential, though unconfirmed, pathways for 2(3H)-Furanone, 4-acetyldihydro-.

| Compound Class/Derivative | Biological Matrix/Model | Antioxidant Mechanism/Effect | Reference |

| γ-Butyrolactone derivatives | In vitro assay | ABTS radical cation scavenging. | nih.gov |

| γ-Butyrolactone derivative (3BDO) | PC12 cell line | Inhibition of ROS production. | nih.gov |

| 4-Hydroxy-3(2H)-furanones | Spontaneous cataract rat (ICR/f) | Scavenging of superoxide radicals in lens tissue. | nih.gov |

| 4-Hydroxy-3(2H)-furanones | Rat brain homogenate | Inhibition of lipid peroxidation. | capes.gov.br |

Environmental Distribution and Fate of 2 3h Furanone, 4 Acetyldihydro

Environmental Abiotic Transformation Processes

Abiotic transformation processes are those that occur without the involvement of living organisms. For 2(3H)-Furanone, 4-acetyldihydro-, the key abiotic degradation pathways are expected to be photochemical degradation and chemical hydrolysis.

Table 1: General Photodegradation Observations for Related Furanone Compounds

| Compound Type | Environmental System | Observation |

| Furanone derivatives | Aquatic | Accelerated degradation in the presence of UV light and photosensitizers. |

| Aggregated furanones | Aqueous | Irreversible photodegradation leading to multiple photoproducts. nih.gov |

Note: This table presents general findings for related compounds and not specific data for 2(3H)-Furanone, 4-acetyldihydro-.

Chemical hydrolysis is a significant abiotic degradation pathway for lactones like 2(3H)-Furanone, 4-acetyldihydro-. The ester linkage in the lactone ring is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases. youtube.com In natural waters, the rate of hydrolysis is pH-dependent. Under neutral conditions (pH 7), the hydrolysis of γ-butyrolactone, the parent compound of this furanone, is slow. However, under acidic (pH < 5) or alkaline (pH > 9) conditions, the rate of hydrolysis increases significantly, leading to the opening of the lactone ring to form the corresponding hydroxy acid. acs.org

Table 2: pH Dependence of Hydrolysis for γ-Butyrolactone

| pH Condition | Rate of Hydrolysis | Product |

| Acidic (pH < 5) | Accelerated | 4-hydroxybutanoic acid |

| Neutral (pH ~7) | Slow | 4-hydroxybutanoic acid |

| Alkaline (pH > 9) | Accelerated | 4-hydroxybutanoate salt |

Note: This table is based on data for γ-butyrolactone and serves as an indicator for the expected behavior of 2(3H)-Furanone, 4-acetyldihydro-.

Environmental Biotic Transformation Processes

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. This is expected to be a primary route for the environmental degradation of 2(3H)-Furanone, 4-acetyldihydro-.

Microorganisms in soil and water ecosystems possess a diverse array of enzymes capable of degrading a wide variety of organic compounds. Furanone compounds, which are found in nature, can be utilized by some microbes as a carbon and energy source. nih.gov The degradation of furanic compounds often begins with oxidation or reduction reactions. nih.gov For lactones, the initial step in microbial degradation is often the enzymatic hydrolysis of the ester bond. Studies on related compounds, such as acyl-homoserine lactones which also contain a furanone ring, have shown that they can be rapidly biodegraded in various soil types. nih.gov This suggests that soil and aquatic microorganisms are likely to play a significant role in the degradation of 2(3H)-Furanone, 4-acetyldihydro-.

The biotransformation of 2(3H)-Furanone, 4-acetyldihydro- is mediated by specific enzymes produced by environmental microorganisms. The key enzymatic reaction is the hydrolysis of the lactone ring, catalyzed by enzymes such as lactonases and esterases. taylorandfrancis.com These enzymes cleave the ester bond, opening the ring to form a more readily metabolizable hydroxy acid. nih.gov Following ring opening, the resulting molecule can be further broken down through various metabolic pathways, such as beta-oxidation. The acetyl group on the molecule may also be a target for enzymatic modification. While specific enzymes that act on 2(3H)-Furanone, 4-acetyldihydro- have not been identified, the widespread presence of lactone-hydrolyzing enzymes in the microbial world suggests that this is a probable fate for the compound.

Table 3: Enzymes Involved in the Biotransformation of Related Lactones

| Enzyme Class | Action | Substrate Example |

| Lactonase | Hydrolysis of lactone ring | γ-butyrolactone |

| Esterase | Hydrolysis of ester bonds | ε-caprolactone |

| Lipase | Hydrolysis of ester bonds | ε-caprolactone taylorandfrancis.com |

Note: This table provides examples of enzymes that act on related lactone structures and are likely relevant to the biotransformation of 2(3H)-Furanone, 4-acetyldihydro-.

Transport and Partitioning in Environmental Compartments

The transport and partitioning of a chemical in the environment determine its distribution between air, water, soil, and biota. These processes are governed by the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). wikipedia.orgnih.gov For 2(3H)-Furanone, 4-acetyldihydro-, its relatively small size and the presence of polar functional groups (a ketone and an ester) suggest that it will have a degree of water solubility.

The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental partitioning of a chemical. wikipedia.org A low Kow value indicates a preference for aqueous phases, while a high Kow value suggests a tendency to partition into organic phases, such as lipids in organisms or organic matter in soil. While an experimental Kow for 2(3H)-Furanone, 4-acetyldihydro- is not available, the values for similar small lactones are generally low, suggesting a higher mobility in water and a lower potential for bioaccumulation.

Table 4: Predicted Physicochemical Properties and Environmental Partitioning Behavior

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

| Water Solubility | Moderate to High | Likely to be mobile in aqueous environments. |

| Vapor Pressure | Low to Moderate | Limited volatilization from water and soil surfaces. |

| Octanol-Water Partition Coefficient (Kow) | Low | Low potential for bioaccumulation in organisms and low adsorption to soil and sediment. wikipedia.org |

| Soil Adsorption Coefficient (Koc) | Low | High mobility in soil, with potential to leach into groundwater. |

Note: The values in this table are predictions based on the structure of 2(3H)-Furanone, 4-acetyldihydro- and data from similar compounds. Specific experimental data is needed for a definitive assessment.

Volatilization and Atmospheric Transport

Once in the atmosphere, cyclic esters like 2(3H)-Furanone, 4-acetyldihydro-, are subject to various degradation processes. oup.com The primary mechanism of atmospheric degradation for many volatile organic compounds is reaction with hydroxyl (OH) radicals. copernicus.org The atmospheric fate of esters can also be influenced by reactions with other oxidants and photolysis, although the specific pathways and rates for this compound are not well-documented. oup.comacs.org The transport of such compounds in the atmosphere is influenced by their partitioning between the gas phase and atmospheric particles, which in turn is related to their vapor pressure. nih.gov

Table 1: Predicted Physicochemical Properties of 2(3H)-Furanone, 5-acetyldihydro- (as a proxy for 2(3H)-Furanone, 4-acetyldihydro-) Data obtained from the Cheméo database using the Joback Method. chemeo.com

| Property | Predicted Value | Unit |

| Normal Boiling Point | 500.60 | K |

| Enthalpy of Vaporization | 44.71 | kJ/mol |

| Critical Temperature | 728.46 | K |

| Critical Pressure | 4299.92 | kPa |

Note: These values are for the isomer 2(3H)-Furanone, 5-acetyldihydro- and are predicted, not experimentally determined. They serve as an estimate for the behavior of 2(3H)-Furanone, 4-acetyldihydro-.

Adsorption to Soil and Sediment Particulates

The extent to which 2(3H)-Furanone, 4-acetyldihydro- will bind to soil and sediment is determined by its soil adsorption coefficient (Koc). This coefficient is a measure of the chemical's tendency to partition between the organic carbon in soil or sediment and water. chemsafetypro.com A high Koc value indicates strong adsorption and limited mobility, whereas a low Koc suggests weak adsorption and greater potential for movement with water. ucanr.edu

The Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. chemsafetypro.com For the related isomer, 2(3H)-Furanone, 5-acetyldihydro-, the predicted octanol-water partition coefficient (logP, which is the logarithm of Kow) is 0.281, as determined by the Crippen Method. chemeo.com This relatively low logP value suggests that 2(3H)-Furanone, 4-acetyldihydro- is not overly hydrophobic and would therefore be expected to have a low Koc. Consequently, it is likely to exhibit weak adsorption to soil and sediment particulates, making it more mobile in the subsurface environment.

Table 2: Predicted Partitioning Behavior of 2(3H)-Furanone, 5-acetyldihydro- (as a proxy for 2(3H)-Furanone, 4-acetyldihydro-) Data obtained from the Cheméo database using the Crippen Method. chemeo.com

| Property | Predicted Value |

| Octanol/Water Partition Coefficient (logP) | 0.281 |

Note: This value is for the isomer 2(3H)-Furanone, 5-acetyldihydro- and is a predicted value. It is used to estimate the soil and sediment adsorption potential of 2(3H)-Furanone, 4-acetyldihydro-.

Mobility in Aquatic Systems

The mobility of 2(3H)-Furanone, 4-acetyldihydro- in aquatic systems is primarily influenced by its water solubility and its potential for degradation through processes like hydrolysis. A higher water solubility generally leads to greater mobility in water. ucanr.edu

Based on predictions for the isomer 2(3H)-Furanone, 5-acetyldihydro-, the water solubility is estimated to be significant. The predicted log10 of water solubility in mol/l is -0.48, which indicates a relatively high solubility in water. chemeo.com This suggests that 2(3H)-Furanone, 4-acetyldihydro- is likely to be mobile in aquatic environments.

The stability of the furanone ring structure is also a key factor. Studies on other furanone derivatives have shown that they can be unstable in aqueous solutions, with their stability being pH-dependent. tum.de For instance, some furanones undergo hydrolysis, which involves the opening of the lactone ring. tum.de The rate of this degradation can be influenced by factors such as pH and the presence of enzymes. tum.de Therefore, while mobile in aquatic systems due to its likely high water solubility, 2(3H)-Furanone, 4-acetyldihydro- may also undergo degradation, limiting its persistence in these environments.

Table 3: Predicted Water Solubility of 2(3H)-Furanone, 5-acetyldihydro- (as a proxy for 2(3H)-Furanone, 4-acetyldihydro-) Data obtained from the Cheméo database using the Crippen Method. chemeo.com

| Property | Predicted Value |

| Log10 of Water Solubility (mol/l) | -0.48 |

Note: This value is for the isomer 2(3H)-Furanone, 5-acetyldihydro- and is a predicted value. It is used to estimate the mobility of 2(3H)-Furanone, 4-acetyldihydro- in aquatic systems.

Analytical Methodologies for Detection and Quantification of 2 3h Furanone, 4 Acetyldihydro in Research

Chromatographic Separation Techniques

Chromatography serves as a primary tool for the analysis of 2(3H)-Furanone, 4-acetyldihydro-, allowing for its effective separation from other constituents in a sample. The decision between liquid and gas chromatography hinges on the compound's volatility, thermal stability, and the composition of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative analysis of less volatile compounds like 2(3H)-Furanone, 4-acetyldihydro-. A reverse-phase (RP) HPLC method is suitable for this compound, typically employing a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometry compatibility, phosphoric acid in the mobile phase can be substituted with formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

A similar compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has been analyzed using a reversed-phase HPLC method with a Zorbax ODS column. researchgate.net The mobile phase was a 70:30 mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol, with UV detection at 290 nm. researchgate.net

Table 1: HPLC Method Parameters for Furanone Analysis

| Parameter | 3-Acetyldihydro-2(3H)-furanone | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) |

| Column | Newcrom R1 (Reverse Phase) sielc.com | Zorbax ODS (Reversed-Phase) researchgate.net |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.comsielc.com | 0.05M Sodium Acetate (pH 4.0)/Methanol (70:30) researchgate.net |

| Detection | Not specified, but UV is common. MS-compatible with formic acid. sielc.comsielc.com | UV at 290 nm researchgate.net |

Gas Chromatography (GC) is a preferred technique for the analysis of volatile compounds such as 2(3H)-Furanone, 4-acetyldihydro-. imreblank.ch The compound is vaporized and separated based on its boiling point and interactions with the stationary phase within the GC column. The choice of column is crucial for effective separation. For instance, in the analysis of volatile compounds in tea, a Rxi®-5silMS column was used with helium as the carrier gas. nih.gov Due to the high polarity and potential instability of some furanones, derivatization may be employed to create a more stable and less polar derivative suitable for GC analysis. nih.govresearchgate.net

For definitive identification, Gas Chromatography is frequently coupled with Mass Spectrometry (GC-MS). imreblank.ch This hyphenated technique provides a mass spectrum for each separated compound, which serves as a molecular fingerprint, allowing for structural confirmation. imreblank.ch The fragmentation patterns of furanones in mass spectrometry have been studied to aid in their identification. imreblank.ch

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a mass spectrometer, often a time-of-flight (TOF-MS) detector, provides superior separation power and sensitivity. unito.it This technique separates components on two different columns (e.g., a non-polar followed by a polar column), offering enhanced resolution. unito.it GC×GC-MS has been effectively used to analyze volatile components in various complex matrices, such as tea and other food products. nih.gov

Spectroscopic Characterization for Purity and Identity Confirmation

Spectroscopic methods are essential for confirming the structural identity and assessing the purity of 2(3H)-Furanone, 4-acetyldihydro-. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, offers detailed insights into the molecular structure by analyzing the chemical environments of the hydrogen and carbon atoms. spectrabase.comnih.gov Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nist.govnist.gov The IR spectrum of a furanone derivative would show characteristic absorption bands for the carbonyl groups. nist.gov

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical for the accurate analysis of 2(3H)-Furanone, 4-acetyldihydro- in complex samples like food and beverages. The objective is to isolate the analyte from interfering substances and concentrate it for detection. Common extraction techniques include:

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from a liquid sample. For the analysis of a related furanone in pineapple juice, C-18 Sep-Pak cartridges were used for sample cleanup. researchgate.net It is considered an effective way to avoid compound loss that can occur with traditional liquid-liquid extraction. researchgate.net An optimized SPE method coupled with GC-MS/MS has been developed for the simultaneous determination of various lactones and furanones in wine. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME): This technique is particularly useful for extracting volatile compounds from the headspace above a sample. mdpi.com It is a simple, rapid, and solvent-free method ideal for analyzing volatile components in products like tea. nih.govmdpi.com

Derivatization: For highly polar and unstable furanones, derivatization can be performed before extraction and analysis. For example, reacting a furanone with pentafluorobenzyl bromide creates a more stable and less polar derivative suitable for SPME-GC/MS analysis. nih.govresearchgate.net

Development of Robust and Sensitive Detection Methods

Research continues to focus on creating more robust and sensitive methods for detecting furanones. This involves optimizing existing chromatographic and spectroscopic techniques and developing novel approaches. For instance, a sensitive GC-MS/MS method was developed for quantifying 18 aroma compounds related to oxidative off-flavors in wines, including furanones. researchgate.net The development of advanced extraction techniques, such as dummy molecularly imprinted solid-phase extraction (DMI-SPE), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrates the ongoing effort to achieve high sensitivity and specificity for trace substance detection in challenging matrices like tea. nih.gov

Future Research Perspectives and Challenges for 2 3h Furanone, 4 Acetyldihydro

Advancements in Synthetic Accessibility and Efficiency